molecular formula C18H18N2O3 B11569105 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11569105
M. Wt: 310.3 g/mol
InChI Key: FKNAMRRWWCGHPX-UHFFFAOYSA-N
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Description

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the reaction of 4-methoxyphenol with 1-bromo-2-chloroethane to form 1-(4-methoxyphenoxy)ethane. This intermediate is then reacted with 4-methylbenzonitrile in the presence of hydroxylamine hydrochloride to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine

Uniqueness

5-[1-(4-Methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxadiazole ring and the presence of methoxy and methyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

5-[1-(4-methoxyphenoxy)ethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H18N2O3/c1-12-4-6-14(7-5-12)17-19-18(23-20-17)13(2)22-16-10-8-15(21-3)9-11-16/h4-11,13H,1-3H3

InChI Key

FKNAMRRWWCGHPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)OC3=CC=C(C=C3)OC

Origin of Product

United States

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